molecular formula C18H26O11 B14727092 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose CAS No. 5456-68-8

4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose

Cat. No.: B14727092
CAS No.: 5456-68-8
M. Wt: 418.4 g/mol
InChI Key: YLQNFPFELXONKJ-UHFFFAOYSA-N
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Description

4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose is a synthetic organic compound characterized by the presence of multiple acetyl groups

Preparation Methods

The synthesis of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose typically involves the acetylation of precursor molecules. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the desired positions on the molecule .

Chemical Reactions Analysis

4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose involves its interaction with specific molecular targets, such as enzymes involved in acetylation and deacetylation processes. The compound can modulate the activity of these enzymes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose can be compared with other acetylated sugars, such as:

  • 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
  • 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose
  • 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose

These compounds share similar acetylation patterns but differ in their core sugar structures, leading to variations in their chemical reactivity and applications .

Properties

CAS No.

5456-68-8

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

(2,3,4,5-tetraacetyloxy-6-oxooctyl) acetate

InChI

InChI=1S/C18H26O11/c1-7-14(24)16(27-11(4)21)18(29-13(6)23)17(28-12(5)22)15(26-10(3)20)8-25-9(2)19/h15-18H,7-8H2,1-6H3

InChI Key

YLQNFPFELXONKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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